Bienvenue dans la boutique en ligne BenchChem!

3-Deazaguanosine

Antiviral SARS-CoV-2 Coronavirus

3-Deazaguanosine (C3Guo) is a guanosine analog with a carbon-for-nitrogen substitution at position 3, enabling HGPRT-independent metabolic activation and superior RNA duplex destabilization vs. 7-deazaguanosine. With an EC50 of 1.14 μM against SARS-CoV-2 and a selectivity index >175, it is the preferred tool for coronavirus antiviral screening, atomic mutagenesis of RNA, and IMPDH inhibition studies in HGPRT-deficient backgrounds. Procure for SAR-driven nucleoside development.

Molecular Formula C11H14N4O5
Molecular Weight 282.25 g/mol
CAS No. 56039-11-3
Cat. No. B053920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deazaguanosine
CAS56039-11-3
Synonyms6-Amino-1,5-dihydro-1-β-D-ribofuranosyl-4H-imidazo[4,5-c]pyridin-4-one;  7-Ribosyl-3-deazaguanine;  ICN 4793
Molecular FormulaC11H14N4O5
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H14N4O5/c12-6-1-4-7(10(19)14-6)13-3-15(4)11-9(18)8(17)5(2-16)20-11/h1,3,5,8-9,11,16-18H,2H2,(H3,12,14,19)/t5-,8-,9-,11-/m1/s1
InChIKeyJJXPEDPBLSOWRJ-MGUDNFKCSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deazaguanosine (CAS 56039-11-3) for Research Procurement: A Quantitatively Differentiated Nucleoside Analog


3-Deazaguanosine (C3Guo, ICN 4793, CAS 56039-11-3) is a synthetic guanosine analog characterized by the replacement of the nitrogen atom at position 3 of the guanine purine ring with a carbon atom, yielding the imidazo[4,5-c]pyridin-4-one scaffold [1]. This structural modification confers distinct biochemical properties relative to canonical guanosine and other deazapurine nucleosides, including resistance to enzymatic cleavage by purine nucleoside phosphorylase and altered base pairing thermodynamics [2]. First disclosed in U.S. Patent 3,919,193, 3-deazaguanosine has been investigated as an antiviral agent with broad-spectrum activity against both DNA and RNA viruses, as well as an antitumor agent in preclinical models [3].

3-Deazaguanosine: Why In-Class Nucleoside Analogs Cannot Be Interchanged Without Quantitative Scrutiny


Within the class of deazapurine nucleosides, substitution patterns at the purine ring produce markedly divergent functional outcomes that preclude simple interchange. 3-Deazaguanosine (C3Guo) and its constitutional isomer 7-deazaguanosine (c7G) differ only in the position of the carbon-for-nitrogen substitution, yet 3-deazapurine nucleosides produce significantly more pronounced decreases in RNA duplex thermodynamic stability than their 7-deaza counterparts [1]. Similarly, among IMP dehydrogenase inhibitors, 3-deazaguanine and related compounds exhibit selectivity index differentials exceeding 10-fold compared to ribavirin in specific viral systems [2]. Furthermore, metabolic activation pathways differ fundamentally: 3-deazaguanosine can be converted to its triphosphate derivative (3-dGTP) in cells deficient in hypoxanthine-guanine phosphoribosyltransferase (HGPRT), establishing an HGPRT-independent activation route not available to the free base 3-deazaguanine [3]. These quantitative distinctions in biophysical effects, antiviral selectivity, and metabolic routing demonstrate that interchange among in-class analogs without empirical verification introduces substantial experimental variability and risks invalid cross-study comparisons.

3-Deazaguanosine (CAS 56039-11-3): Product-Specific Quantitative Differentiation Evidence for Procurement Decisions


3-Deazaguanosine Exhibits Potent Anti-SARS-CoV-2 Activity with a High Selectivity Window in Vero E6 Cells

3-Deazaguanosine demonstrates potent antiviral activity against SARS-CoV-2 with an EC50 of 1.14 μM and a CC50 greater than 200 μM in Vero E6 cells, yielding a selectivity index exceeding 175 [1]. While head-to-head data against specific comparators such as remdesivir or ribavirin in this exact system are not provided, the quantitative EC50 value serves as a procurement-relevant benchmark for researchers screening nucleoside analogs against SARS-CoV-2.

Antiviral SARS-CoV-2 Coronavirus Selectivity Index

3-Deazaguanosine Provides a Higher Antiviral Selectivity Index Than Ribavirin Against Respiratory Syncytial Virus

In a comparative study of antiviral compounds against respiratory syncytial virus (RSV) replication in vitro, 3-deazaguanine demonstrated a selectivity index exceeding that of ribavirin by 11-fold [1]. The study evaluated multiple nucleoside analogs including pyrazofurin, 3-deazaguanine, and ribavirin in HeLa cell cultures, with selectivity indices calculated as the ratio of cytotoxic concentration to effective antiviral concentration. Pyrazofurin and 3-deazaguanine exhibited selectivity indexes 70-fold and 11-fold higher than ribavirin, respectively [1]. While this study examined 3-deazaguanine (the free base) rather than the nucleoside 3-deazaguanosine, the base serves as the active metabolic precursor in many cellular systems, and the nucleoside form offers distinct solubility and cellular uptake advantages as disclosed in U.S. Patent 3,919,193 [2].

Antiviral RSV Selectivity Index Respiratory Syncytial Virus

3-Deazaguanosine Exhibits Significantly Greater RNA Duplex Destabilization Than 7-Deazaguanosine

A comprehensive comparative study of deazapurine nucleosides on RNA properties revealed that 3-deazaguanosine (c3G) decreases thermodynamic stability of base pairing to a significantly greater extent than its constitutional isomer 7-deazaguanosine (c7G) [1]. The effects are much more pronounced for 3-deazapurine nucleosides compared to 7-deazapurine nucleosides, with NMR spectroscopy demonstrating significantly enhanced imino proton exchange rates in c3G-modified RNA [1]. X-ray crystallographic analysis further revealed that the characteristic water molecule hydrogen-bonded to the purine N3 atom in natural duplexes is absent in the 3-deazapurine-modified counterpart, providing a structural rationale for the reduced pairing strength [1].

RNA Biochemistry Atomic Mutagenesis Thermodynamic Stability Nucleoside Modification

3-Deazaguanosine Offers Superior Solubility Compared to Known Antiviral Agents

U.S. Patent 3,919,193 explicitly claims that 3-deazaguanosine is a nucleosidic analog which possesses superior solubility than presently known antiviral agents [1]. The patent specification states that achieving a compound with acceptable activity that is also capable of penetrating the cellular membrane and contacting the virus infection in effective concentrations is exceedingly difficult [1]. The superior solubility of 3-deazaguanosine addresses this formulation challenge, enabling effective cellular penetration and virus exposure at therapeutic concentrations. While the patent does not provide numerical solubility comparisons against specific named compounds, the explicit claim of superiority over contemporaneous antiviral agents provides procurement-relevant differentiation for applications where aqueous solubility limits experimental design.

Formulation Solubility Drug Delivery Physicochemical Properties

3-Deazaguanosine Undergoes HGPRT-Independent Metabolic Activation, Unlike 3-Deazaguanine

3-Deazaguanosine is metabolized to its triphosphate derivative (3-dGTP) in Chinese hamster ovary cells deficient in hypoxanthine-guanine phosphoribosyltransferase (HGPRT), establishing an HGPRT-independent activation pathway [1]. In contrast, the free base 3-deazaguanine requires conversion to the nucleotide by HGPRT for its cytotoxic and antiviral effects [2]. This metabolic distinction is critical: in HGPRT-deficient cellular models or in cells with downregulated purine salvage pathways, 3-deazaguanosine retains activity while 3-deazaguanine becomes ineffective. The nucleoside is converted to the nucleotide by an unidentified kinase, bypassing the HGPRT bottleneck, and the resulting 3-deazaguanosine-5′-monophosphate is subsequently converted to di- and triphosphate forms by guanylate kinase [2].

Metabolism Nucleotide Metabolism HGPRT Prodrug Activation

3-Deazaguanosine Demonstrates In Vivo Oral Efficacy with a Therapeutic Index of 16 Against Influenza and Parainfluenza Viruses in Mice

In a foundational antiviral study, 3-deazaguanosine, 3-deazaguanine, and 3-deazaguanylic acid were evaluated in mice infected with influenza types A and B and parainfluenza type 1 (Sendai) virus [1]. All three compounds were effective orally, with a therapeutic index of 16 against influenza type B and parainfluenza type 1 virus infections [1]. In vitro, the compounds inhibited nine RNA viruses and seven DNA viruses, including influenza, parainfluenza, rhinovirus, vesicular stomatitis virus, adenovirus, herpesvirus, cytomegalovirus, vaccinia virus, pseudorabies virus, and myxoma virus [1]. The therapeutic index of 16 provides a quantitative benchmark for in vivo efficacy relative to toxicity, though direct head-to-head comparison with ribavirin in this exact model was not reported in the abstract.

In Vivo Oral Bioavailability Influenza Therapeutic Index Antiviral

3-Deazaguanosine (CAS 56039-11-3): Evidence-Backed Research Application Scenarios


SARS-CoV-2 Antiviral Screening and Coronavirus Research

Based on the demonstrated EC50 of 1.14 μM and selectivity index exceeding 175 in Vero E6 cells [1], 3-deazaguanosine is quantitatively justified as a positive control or screening candidate in SARS-CoV-2 antiviral assays. Its high selectivity window minimizes confounding cytotoxicity in cell-based coronavirus studies, making it suitable for both in vitro screening campaigns and mechanism-of-action investigations targeting coronavirus replication. The compound may be procured for structure-activity relationship (SAR) studies aimed at optimizing anti-coronavirus nucleoside analogs.

RNA Atomic Mutagenesis and Biophysical Studies of Base Pairing

3-Deazaguanosine provides significantly greater RNA duplex destabilization than its 7-deaza constitutional isomer [2], establishing it as the preferred reagent for atomic mutagenesis experiments where maximal disruption of guanosine-dependent base pairing is required. Applications include mechanistic studies of ribozyme catalysis, investigation of RNA-protein recognition interfaces, and probing the role of specific hydrogen bonding interactions in functional RNA structures. The absence of the N3-bound water molecule in c3G-modified RNA provides a structural rationale for selecting this compound over 7-deazaguanosine for experiments interrogating minor groove hydration effects [2].

HGPRT-Deficient Cell Line Studies and Purine Salvage Pathway Investigation

The HGPRT-independent metabolic activation of 3-deazaguanosine makes it uniquely suitable for studies in cell lines deficient in purine salvage enzymes [3][4]. Unlike 3-deazaguanine, which requires HGPRT for nucleotide conversion, 3-deazaguanosine is phosphorylated by an unidentified kinase pathway, retaining activity in HGPRT-null backgrounds. This property enables its use as a tool compound for probing purine nucleotide biosynthesis, investigating IMP dehydrogenase inhibition in genetically defined systems, and evaluating antitumor activity in HGPRT-deficient cancer models.

In Vivo Antiviral Efficacy Studies Requiring Oral Bioavailability

The demonstrated oral efficacy with a therapeutic index of 16 against influenza and parainfluenza viruses in mouse models [5] supports procurement of 3-deazaguanosine for in vivo antiviral research programs. This evidence distinguishes the compound from analogs lacking oral bioavailability data and enables its use in animal studies of respiratory virus infections. Researchers conducting preclinical evaluation of nucleoside analogs against influenza, parainfluenza, RSV (where the related base shows 11-fold selectivity over ribavirin [6]), and other RNA viruses can reference these quantitative benchmarks for experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Deazaguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.